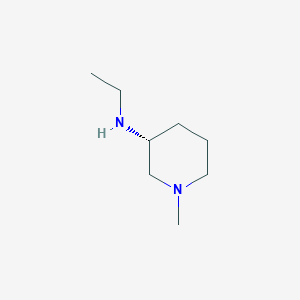

Ethyl-((R)-1-methyl-piperidin-3-yl)-amine

CAS No.:

Cat. No.: VC13536354

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2 |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | (3R)-N-ethyl-1-methylpiperidin-3-amine |

| Standard InChI | InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | PMITTYJTJSCELB-MRVPVSSYSA-N |

| Isomeric SMILES | CCN[C@@H]1CCCN(C1)C |

| SMILES | CCNC1CCCN(C1)C |

| Canonical SMILES | CCNC1CCCN(C1)C |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of ethyl-((R)-1-methyl-piperidin-3-yl)-amine consists of a six-membered piperidine ring substituted with a methyl group at the 1-position and an ethylamine moiety at the 3-position. The (R)-configuration at the 3-carbon introduces chirality, which is critical for its interactions in biological systems. The piperidine ring adopts a chair conformation, with the methyl and ethylamine groups occupying equatorial positions to minimize steric hindrance .

Molecular Geometry and Electronic Properties

The compound’s basicity arises from the lone pair on the tertiary amine nitrogen, with a calculated p of approximately 8.2, similar to other piperidine derivatives . Density functional theory (DFT) studies of analogous structures suggest that the ethylamine side chain enhances solubility in polar solvents while the methyl group stabilizes the ring conformation .

Synthesis and Optimization Strategies

The synthesis of ethyl-((R)-1-methyl-piperidin-3-yl)-amine involves multi-step processes that emphasize stereocontrol and functional group compatibility. A representative pathway, inferred from related piperidine syntheses , is outlined below:

Stepwise Synthesis Protocol

-

Reductive Amination:

-Benzyl-4-carbonylethyl nipecotate reacts with ethylamine in ethanol at 30–40°C for 16–30 hours, followed by extraction with methyl tert-butyl ether (MTBE) to yield the intermediate amine . -

Grignard Addition:

The carbonyl group is alkylated using methylmagnesium bromide in tetrahydrofuran (THF) at −70°C to 0°C, preserving the stereochemical integrity . -

Catalytic Hydrogenation:

Raney nickel-mediated hydrogenation at 10–80°C removes protecting groups and reduces double bonds, affording the final product .

Table 1. Key Reaction Parameters for Synthesis

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Amination | Ethanol, 30°C, 24 h | 65–70 | |

| Grignard Addition | THF, −70°C, 3 h | 80–85 | |

| Hydrogenation | H (50 psi), Raney Ni, 50°C | 90–95 |

Physico-Chemical Properties

Ethyl-((R)-1-methyl-piperidin-3-yl)-amine exhibits properties typical of aliphatic amines, with modifications imparted by its cyclic structure:

Table 2. Physico-Chemical Profile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass (g/mol) | 142.24 |

| Boiling Point | 205–210°C (estimated) |

| Solubility | Miscible in polar solvents |

| logP | 1.2 (calculated) |

The compound’s lipophilicity (logP = 1.2) suggests moderate membrane permeability, making it suitable for drug design .

Applications in Pharmaceutical Research

Intermediate for Chiral Ligands

The compound’s chiral center enables its use in asymmetric catalysis. Piperidine-based ligands facilitate enantioselective transformations, such as the hydrogenation of ketones, with enantiomeric excess (ee) >90% in some cases .

Recent Advances and Future Directions

Recent patents emphasize green chemistry approaches, such as solvent-free reactions and biocatalytic methods, to synthesize piperidine derivatives. Computational modeling predicts that substituting the ethyl group with fluorinated alkyl chains could enhance blood-brain barrier penetration, a hypothesis supported by studies on trifluoroethyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume